
3-Phenoxythiophene
Overview
Description
3-Phenoxythiophene (CAS 63285-84-7) is a thiophene derivative featuring a phenoxy group (–O–C₆H₅) substituted at the 3-position of the heteroaromatic ring. Its molecular formula is C₁₀H₈OS, with a molecular weight of 176.23 g/mol . The compound is structurally characterized by the electron-withdrawing phenoxy group, which significantly influences its electronic properties and reactivity. Thiophene derivatives are widely studied for their applications in organic electronics, conductive polymers, and as precursors in cross-coupling reactions . This compound, in particular, has been utilized in the synthesis of bithiophenic precursors for organic semiconductors, where its electronic tuning capabilities enhance charge transport properties .
Preparation Methods
Nucleophilic Aromatic Substitution via Halogenated Thiophene Precursors
One classical method involves the reaction of 3-halothiophene derivatives (e.g., 3-bromothiophene or 3-chlorothiophene) with phenolate salts under copper catalysis or in the presence of copper powder and cuprous salts. This method is analogous to the preparation of 3-phenoxybenzene derivatives and has been adapted for thiophene systems.
- Preparation of 3-halothiophene (e.g., 3-bromothiophene) as the starting material.
- Generation of phenolate ion by treating phenol with potassium hydroxide.
- Heating the halothiophene with phenolate in an aprotic solvent (e.g., xylene or 1,2-dichloroethane) at elevated temperatures (around 180–205 °C).
- Use of copper powder and cuprous chloride as catalysts to facilitate the nucleophilic substitution.
- Workup involves filtration, washing, and purification by distillation or recrystallization.
Example data from analogous benzene derivatives (adapted for thiophene):
Parameter | Condition/Value |
---|---|
Halogenated thiophene | 3-bromothiophene |
Phenolate source | Potassium phenolate (KOC6H5) |
Catalyst | Copper powder, CuCl (cuprous chloride) |
Solvent | Xylene or 1,2-dichloroethane |
Temperature | 195–205 °C |
Reaction time | 3–4 hours |
Yield | 70–75% (typical) |
This method is well-established but requires high temperatures and careful control of reaction conditions to avoid side reactions and degradation.
Transition-Metal-Catalyzed Coupling Reactions
Modern synthetic approaches employ palladium-catalyzed coupling reactions such as the Buchwald-Hartwig etherification or Ullmann-type couplings to form the C–O bond between the thiophene ring and the phenoxy group.
- Use of 3-halothiophene (e.g., 3-bromothiophene) as the electrophilic partner.
- Phenol or phenolate as the nucleophile.
- Palladium catalyst (e.g., Pd(OAc)2) with appropriate ligands (e.g., BINAP, Xantphos).
- Base such as potassium carbonate or cesium carbonate.
- Solvent such as toluene or dimethylformamide (DMF).
- Reaction temperature typically 80–120 °C.
- Reaction time varies from 6 to 24 hours.
This method offers milder conditions and higher selectivity compared to classical copper-catalyzed methods.
Oxime Derivative Route for 3-Phenoxythiophene-2-carbaldehyde Oxime
A related compound, this compound-2-carbaldehyde oxime, is synthesized by condensation of this compound-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This method is relevant for functionalized derivatives of this compound.
Step | Details |
---|---|
Starting material | This compound-2-carbaldehyde |
Reagent | Hydroxylamine hydrochloride |
Base | Sodium acetate or triethylamine |
Solvent | Ethanol or methanol |
Temperature | 60–80 °C |
Reaction time | 4–6 hours |
Atmosphere | Nitrogen (to prevent oxidation) |
Purification | Recrystallization or column chromatography |
Yield | 70–80% (optimized) |
This condensation reaction is a standard method for oxime formation and is useful for preparing derivatives with potential biological activity.
Method | Starting Materials | Catalyst/Conditions | Temperature (°C) | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|---|
Copper-catalyzed nucleophilic substitution | 3-bromothiophene + potassium phenolate | Cu powder, CuCl, xylene | 195–205 | 70–75 | Established, relatively simple | High temperature, long reaction time |
Palladium-catalyzed coupling | 3-bromothiophene + phenol | Pd catalyst, base, toluene/DMF | 80–120 | 75–85 | Milder conditions, higher selectivity | Cost of Pd catalyst, ligand optimization needed |
Oxime formation (derivative synthesis) | This compound-2-carbaldehyde + hydroxylamine hydrochloride | Sodium acetate, ethanol/methanol | 60–80 | 70–80 | Straightforward, good yields | Limited to oxime derivatives |
- The copper-catalyzed method, while classical, requires careful temperature control and catalyst loading to maximize yield and minimize side products such as homocoupling or polymerization of thiophene derivatives.
- Palladium-catalyzed methods have been shown to improve yields and reduce reaction times, but require optimization of ligands and bases for best results.
- The oxime formation route is well-documented for thiophene aldehyde derivatives and is useful for preparing biologically active compounds.
- Solvent choice and atmosphere (inert gas) are critical in all methods to prevent oxidation and degradation of sensitive intermediates.
- Purification typically involves recrystallization or chromatographic techniques, with yields ranging from 70% to 85% depending on method and scale.
The preparation of this compound is effectively achieved through nucleophilic aromatic substitution of halogenated thiophene precursors with phenolate salts under copper catalysis or via palladium-catalyzed coupling reactions. The choice of method depends on available reagents, desired scale, and purity requirements. For functionalized derivatives such as this compound-2-carbaldehyde oxime, condensation with hydroxylamine hydrochloride under mild basic conditions is the preferred route. These methods are supported by extensive research and provide reliable access to this compound and its derivatives for further applications.
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxythiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups into the thiophene ring.
Scientific Research Applications
Organic Electronics
3-Phenoxythiophene is utilized in the development of organic semiconductors and conductive polymers. Its ability to form π-conjugated systems makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electronic properties can be tailored through structural modifications, enhancing its conductivity and stability in electronic devices.
Application | Description |
---|---|
Organic Light Emitting Diodes (OLEDs) | Used as a light-emitting layer due to its electroluminescent properties. |
Organic Photovoltaic Cells (OPVs) | Acts as a donor material in bulk heterojunction solar cells. |
Pharmaceuticals
Research has indicated that this compound exhibits potential therapeutic properties, particularly in anti-inflammatory and anticancer activities. Notably, derivatives such as B355252, a phenoxy thiophene sulfonamide, have shown neuroprotective effects in models of cerebral ischemia by reducing oxidative stress and neuronal apoptosis .
Case Study: B355252
- Mechanism of Action : B355252 protects neurons from glutamate-induced excitotoxicity by regulating mitochondrial dynamics and attenuating oxidative injury.
- Results : In vivo studies demonstrated significant reduction in infarct volume in rat models of ischemic stroke, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Pharmaceutical Property | Effect |
---|---|
Anti-inflammatory | Reduces inflammatory responses post-stroke. |
Anticancer activity | Exhibits cytotoxic effects against cancer cell lines. |
Material Science
In material science, this compound is employed to synthesize advanced materials with unique electronic and optical properties. Its derivatives are investigated for their roles in creating nanostructured materials that can be used in sensors and other electronic applications.
Mechanism of Action
The mechanism of action of 3-Phenoxythiophene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Thiophene derivatives with substituents at the 3-position exhibit distinct chemical and physical properties depending on the functional group. Below is a comparative analysis of 3-Phenoxythiophene with structurally analogous compounds:
Table 1: Comparative Properties of this compound and Analogues
Electronic and Structural Differences
- Electron Effects: The phenoxy group in this compound is electron-withdrawing, reducing the electron density of the thiophene ring compared to electron-donating groups like pentyl (–C₅H₁₁) . This property enhances oxidative stability and facilitates charge transport in conjugated polymers.
- Solubility: Alkyl-substituted derivatives (e.g., 3-N-Pentylthiophene) exhibit superior solubility in organic solvents due to non-polar side chains, whereas this compound’s aromatic substituent may reduce solubility .
- Reactivity: In Pd-catalyzed reactions, this compound undergoes preferential intramolecular cyclization in carboxylic acid solvents, a behavior distinct from acetyl- or vinyl-substituted analogues .
Research Findings and Key Contrasts
Pd-Catalyzed Reactions: Satoh and Miura demonstrated that this compound undergoes efficient intramolecular cyclization under Pd(OCOCF₃)₂ catalysis in EtCO₂H, yielding fused heterocyclic structures.
Thermal Stability: Phenoxy-substituted thiophenes exhibit higher thermal decomposition temperatures (~300°C) compared to alkyl derivatives (~250°C), attributed to the stability of the aromatic phenoxy group .
Hazard Profiles: Thiophene-3-acetic acid poses inhalation risks, requiring stringent safety protocols, whereas this compound and alkyl derivatives are generally handled under standard laboratory conditions .
Biological Activity
3-Phenoxythiophene is a compound of interest due to its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a thiophene ring substituted with a phenoxy group. Its chemical structure allows for various interactions with biological systems, making it a candidate for therapeutic development.
Neuroprotective Effects
Research has highlighted the neuroprotective properties of this compound derivatives, particularly in models of neurodegenerative diseases. The compound B355252, a sulfonamide derivative of phenoxythiophene, has been extensively studied for its ability to mitigate glutamate-induced neurotoxicity.
- Mitochondrial Dynamics : B355252 has been shown to inhibit mitochondrial fission, which is often exacerbated by glutamate exposure. This regulation helps maintain mitochondrial integrity and prevents cell death in neuronal cells (HT22) subjected to oxidative stress .
- Oxidative Stress Reduction : The compound significantly reduces reactive oxygen species (ROS) production and calcium influx in neuronal cells, thereby protecting against oxidative damage .
- Signaling Pathway Modulation : B355252 alters the phosphorylation states of extracellular signal-regulated kinases (ERK1/2), enhancing neuroprotective signaling pathways while suppressing pro-apoptotic signals .
Study 1: Neuroprotection Against Glutamate Toxicity
In a study investigating the effects of B355252 on HT22 cells, it was found that pretreatment with this compound reduced glutamate-induced cell death by inhibiting mitochondrial fission and preserving mitochondrial morphology. The study reported a significant decrease in the levels of fission proteins (Drp1 and Fis1) and an increase in fusion proteins (Mfn2) .
Parameter | Control | Glutamate Treatment | B355252 Treatment |
---|---|---|---|
Cell Viability (%) | 100 | 30 | 70 |
Drp1 Expression (fold) | 1 | 3 | 1.5 |
Mfn2 Expression (fold) | 1 | 0.5 | 1 |
Study 2: In Vivo Neuroprotective Effects
Another investigation demonstrated that B355252 conferred protection against focal ischemia induced by endothelin-1 in animal models. The results indicated that treatment with B355252 improved neurological outcomes and reduced infarct size compared to control groups .
Therapeutic Applications
The promising neuroprotective effects of this compound derivatives suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate mitochondrial dynamics and reduce oxidative stress positions these compounds as valuable candidates for drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Phenoxythiophene, and how do reaction parameters influence yield and purity?
Methodological Answer:
- Key Routes : Common methods include Ullmann coupling or nucleophilic aromatic substitution between thiophene derivatives and phenoxy precursors. Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., CuI for Ullmann) critically impact reaction efficiency.
- Optimization : Use fractional factorial design to test variables (temperature, stoichiometry). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure with H/C NMR .
- Troubleshooting : Low yields may arise from moisture-sensitive intermediates; employ Schlenk-line techniques under inert atmospheres .
Q. Which analytical techniques are essential for structural confirmation of this compound?
Methodological Answer:
- Primary Tools :
- NMR : Assign aromatic proton signals (δ 6.5–7.5 ppm for thiophene and phenyl rings) and verify substitution patterns via NOESY.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation pathways.
- XRD : Single-crystal diffraction for unambiguous stereochemical determination (if crystallizable).
- Purity Assessment : Pair HPLC with UV-Vis (λ~250–300 nm) and TLC (silica gel, hexane/ethyl acetate) .
Q. How to systematically identify existing literature on this compound’s physicochemical properties?
Methodological Answer:
- Search Strategy : Use SciFinder with Boolean terms: ("this compound" OR "thiophene derivatives") AND ("synthesis" OR "spectroscopy"). Filter by publication type (e.g., Journal of Organic Chemistry).
- Systematic Reviews : Apply PRISMA guidelines to screen studies, assess bias, and synthesize data. Exclude non-peer-reviewed sources (e.g., patents) unless critical for industrial context .
Advanced Research Questions
Q. How can contradictions in reported spectroscopic data for this compound derivatives be resolved?
Methodological Answer:
- Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent, concentration) and compare with literature. For NMR discrepancies, use deuterated solvents with controlled pH.
- Meta-Analysis : Apply Cochrane Review methods to aggregate data, quantify heterogeneity (I² statistic), and identify outliers via funnel plots .
- Collaborative Verification : Share raw spectra via open-access repositories (e.g., Zenodo) for peer validation .
Q. What computational approaches best predict the electronic properties of this compound in conductive polymers?
Methodological Answer:
- DFT Modeling : Use Gaussian09 with B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and charge-transfer dynamics. Compare with experimental cyclic voltammetry data.
- MD Simulations : Explore polymer backbone flexibility using GROMACS; correlate with experimental conductivity measurements (e.g., four-point probe) .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Kinetic Studies : Employ stopped-flow UV-Vis to track intermediate formation (e.g., Pd-π complexes in Suzuki-Miyaura coupling).
- Isotopic Labeling : Use O-labeled phenoxy groups to trace regioselectivity via GC-MS.
- In Situ Monitoring : Operando IR spectroscopy to detect transient species under catalytic conditions .
Q. How to design a scoping review for emerging applications of this compound in optoelectronics?
Methodological Answer:
- Framework : Follow Arksey & O’Malley’s 5-stage model: (1) Define research question, (2) Identify studies (e.g., Web of Science, Scopus), (3) Select via inclusion/exclusion criteria, (4) Chart data (e.g., bandgap values), (5) Consult experts to validate gaps.
- Visualization : Use VOSviewer to map keyword co-occurrence (e.g., "charge transport," "OLED") .
Guidelines for Formulating Research Questions
- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novelty in conjugation effects), Novel (unexplored substituent effects), Ethical (waste disposal compliance), and Relevant (energy materials focus) .
- Avoid Pitfalls : Overly broad questions (e.g., "Study all derivatives") lack focus; narrow to specific functional groups or applications .
Properties
IUPAC Name |
3-phenoxythiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSHUWUDKNEGFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427050 | |
Record name | 3-phenoxythiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63285-84-7 | |
Record name | 3-phenoxythiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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